![molecular formula C11H7N3O2S B189668 6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 7120-14-1](/img/structure/B189668.png)

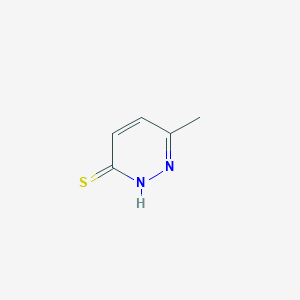

6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole

Übersicht

Beschreibung

“6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole” is a chemical compound with the CAS Number: 7120-14-1 . It has a molecular weight of 245.26 . This compound is a solid in physical form .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives has been reported in the literature . A method was developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . All reactions demonstrated the benefits of microwave reactions: convenient operation, short reaction time, and good yields .Molecular Structure Analysis

The molecular structure of “6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole” can be represented by the linear formula C11H7N3O2S . The InChI Code for this compound is 1S/C11H7N3O2S/c15-14(16)9-3-1-8(2-4-9)10-7-13-5-6-17-11(13)12-10/h1-7H .Wissenschaftliche Forschungsanwendungen

Optoelectronic Devices

This compound shows potential in the development of optoelectronic devices due to its aromatic heterocycle structure, which is beneficial for light-emitting applications .

Sensors

The chemical structure of 6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole makes it suitable for use in sensor technology, particularly in the detection of biological and chemical substances .

Anti-Cancer Drugs

There has been research into derivatives of this compound for their anticancer activity against various human cancer cell lines, indicating its potential as a therapeutic agent .

Confocal Microscopy and Imaging

Due to its fluorescent properties, this compound can be used as an emitter in confocal microscopy and imaging, aiding in biological research .

Antimicrobial Agents

Some derivatives have been synthesized and evaluated for their antimicrobial properties, suggesting applications in combating bacterial infections .

Tuberculosis Treatment

A specific derivative carrying a 4-nitro phenyl moiety showed significant activity against Mycobacterium tuberculosis, indicating its potential use in treating tuberculosis .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole” and related compounds could involve further exploration of their anticancer activities . Additionally, the development of more efficient synthesis methods and the investigation of other potential biological activities could also be areas of interest.

Wirkmechanismus

Target of Action

The primary target of 6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the enzyme, thereby affecting the biosynthesis of pantothenate and ultimately Coenzyme A .

Biochemical Pathways

By inhibiting Pantothenate synthetase, 6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole disrupts the pantothenate and Coenzyme A biosynthesis pathway . This disruption can lead to a decrease in the production of Coenzyme A, which is vital for fatty acid synthesis and energy metabolism. The downstream effects of this disruption can lead to impaired cell growth and division .

Pharmacokinetics

In silico admet prediction has been carried out for this compound . These predictions can provide insights into the compound’s absorption, distribution, metabolism, and excretion properties, which can impact its bioavailability .

Result of Action

The compound has shown significant activity against Mycobacterium tuberculosis (Mtb) H37Ra, with an IC50 of 2.32 μM . This suggests that the compound’s action results in the inhibition of Mtb growth . Furthermore, no acute cellular toxicity was observed, indicating a potential therapeutic window .

Eigenschaften

IUPAC Name |

6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2S/c15-14(16)9-3-1-8(2-4-9)10-7-13-5-6-17-11(13)12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLETUFGLJXMETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=CSC3=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310769 | |

| Record name | 6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole | |

CAS RN |

7120-14-1 | |

| Record name | 7120-14-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B189607.png)